(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone
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Description
(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone, also known as PSQ-TMM, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields. PSQ-TMM is a quinoline-based compound that has a thiomorpholine group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Scientific Research Applications
Organic Synthesis Techniques
Research in organic synthesis has explored the functionalization and applications of quinoline derivatives, emphasizing methodologies for constructing complex molecules. For instance, Belyaeva et al. (2018) demonstrated the simultaneous double C2/C3 functionalization of the quinoline molecule, highlighting the synthetic utility of these transformations in organic chemistry Belyaeva, Nikitina, Afonin, & Trofimov, 2018.
Spectroscopic Properties and Sensing Applications
The study of the spectroscopic properties of quinoline derivatives has led to the development of materials with potential applications in sensing. Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, providing insights into their use in fluorescence-based sensors Al-Ansari, 2016.
Antimicrobial and Antimalarial Agents
Quinoline derivatives have been evaluated for their antimicrobial and antimalarial properties. Parthasaradhi et al. (2015) synthesized novel quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, illustrating the potential of quinoline derivatives in therapeutic applications Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015.
Antioxidant and Antiproliferative Activities
The antioxidant and antiproliferative activities of quinoline derivatives have been a subject of interest for their potential in cancer therapy and protection against oxidative stress. Çetinkaya, Göçer, Menzek, & Gülçin (2012) synthesized (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, evaluating their antioxidant properties, which could be promising for new therapeutic strategies Çetinkaya, Göçer, Menzek, & Gülçin, 2012.
Fluorescent Labeling and Sensing
The development of fluorescent labeling reagents based on quinoline derivatives has been explored for biomedical analysis. Hirano, Hamase, Fukuda, Tomita, & Zaitsu (2004) introduced a novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in a wide pH range, suitable for fluorescent labeling applications Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004.
properties
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(22-10-12-26-13-11-22)17-14-21-18-9-5-4-8-16(18)19(17)27(24,25)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPFHMBCHJAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Phenylsulfonyl)quinolin-3-yl)(thiomorpholino)methanone |
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